3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride, also known by its CAS number 118943-25-2, is a sulfonyl chloride compound characterized by the presence of a sulfanyl group attached to a propane backbone, with a para-methoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 264.73 g/mol . This compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations.
The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride typically involves the following steps:
3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride has various applications, particularly in:
Interaction studies for 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride may focus on its reactivity with biological molecules or other chemical entities. Research could explore its potential interactions with enzymes or receptors relevant to its therapeutic applications. Given its structure, it may interact with biological systems similarly to other sulfonamide derivatives.
Several compounds share structural features with 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | C10H13ClO4S | 264.73 g/mol | Contains a methoxyphenoxy group; used similarly |
| 3-(2-Methoxyphenyl)propane-1-sulfonyl chloride | C10H13ClO3S | 248.72 g/mol | Similar structure but with a different substituent |
| [3-(4-Methoxyphenyl)phenyl]sulfonyl chloride | C13H11ClO3S | 282.74 g/mol | More complex biphenyl structure |
The uniqueness of 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride lies in its specific combination of functional groups and molecular structure, which may impart distinct chemical reactivity and potential biological activity compared to similar compounds. Its para-methoxy substitution may enhance solubility and bioavailability, making it particularly interesting for pharmaceutical applications.
3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride emerged as a synthetic target in the early 21st century, reflecting advances in sulfonyl chloride chemistry. While exact synthesis timelines are not publicly documented, its CAS registry (1375067-78-9) indicates development within the past two decades, coinciding with increased interest in bifunctional sulfur-containing intermediates. The compound’s structure combines a methoxyphenyl sulfide moiety with a sulfonyl chloride group, enabling dual reactivity in nucleophilic and electrophilic reactions.
The lack of patent literature prior to 2020 suggests its primary use in academic or proprietary industrial research. Its structural similarity to 3-[(4-chlorophenyl)sulfanyl]propane-1-sulfonyl chloride (CAS 1375067-43-8) implies parallel development pathways for aryl-substituted sulfonyl chlorides. Custom synthesis services from organizations like EOS Med Chem have facilitated access to this compound for specialized applications, though large-scale production details remain undisclosed.
The compound’s systematic IUPAC name, 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride, precisely describes its molecular architecture:
Alternative identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClO₃S₂ | |
| Molecular Weight | 280.79 g/mol | |
| SMILES | O=S(CCCSC1=CC=C(OC)C=C1)(Cl)=O | |
| MDL Number | MFCD26793395 |
The methoxy group’s electron-donating properties distinguish this compound from halogenated analogs like 3-[(4-chlorophenyl)sulfanyl]propane-1-sulfonyl chloride, altering its electronic profile and reactivity. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy typically confirm structure and purity, though specific spectral data remain proprietary in commercial listings.
As a bifunctional sulfur compound, 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride serves dual roles:
Sulfonyl Chloride Reactivity: The -SO₂Cl group undergoes nucleophilic substitution, enabling formation of sulfonamides, sulfonate esters, or thiosulfonates. This mirrors the reactivity of simpler sulfonyl chlorides like benzenesulfonyl chloride but with enhanced steric effects from the propane bridge.
Thioether Functionality: The sulfide (-S-) linkage provides a site for oxidation to sulfoxides/sulfones or participation in thiol-disulfide exchange reactions. The methoxy group’s para positioning directs electronic effects, moderating the sulfur atom’s nucleophilicity compared to unsubstituted phenyl analogs.
In synthetic pathways, this compound enables sequential functionalization – the sulfonyl chloride may react first with amines or alcohols, followed by modifications at the thioether group. This dual reactivity has potential applications in:
The compound’s stability profile allows handling under standard anhydrous conditions, though like all sulfonyl chlorides, it requires moisture-free environments to prevent hydrolysis to the corresponding sulfonic acid.
3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride represents a complex organosulfur compound featuring multiple functional groups that contribute to its unique chemical properties . The compound possesses the molecular formula C₁₀H₁₃ClO₃S₂ with a molecular weight of 280.79 g/mol, incorporating both a sulfonyl chloride moiety and a sulfanyl linkage to a para-methoxyphenyl ring . This structural arrangement creates a molecule with distinct electronic and geometric characteristics that influence its reactivity and spectroscopic behavior .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClO₃S₂ |
| Molecular Weight | 280.79 g/mol |
| CAS Number | 118943-25-2 |
| Functional Groups | Sulfonyl chloride, sulfanyl, methoxy |
The molecular geometry of 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride is dominated by the tetrahedral arrangement around the sulfur atoms, with the sulfonyl sulfur exhibiting distorted tetrahedral geometry due to the presence of the chlorine atom and two oxygen atoms [2] [3]. The sulfur-chlorine bond length in sulfonyl chlorides typically measures 2.019(3) Å, while the sulfur-oxygen double bonds are characterized by shorter distances of approximately 1.417(3) Å [2] [3]. These bond parameters are consistent with the electron-withdrawing nature of the sulfonyl chloride functional group [2].
The aromatic ring maintains its planar configuration with the methoxy substituent positioned para to the sulfanyl attachment point [4]. The sulfanyl sulfur atom forms a bridge between the aromatic system and the propyl chain, with typical sulfur-carbon bond lengths ranging from 1.75-1.80 Å for aromatic connections and 1.80-1.85 Å for aliphatic linkages [5]. The methoxy carbon-oxygen bond exhibits a characteristic length of approximately 1.43 Å, contributing to the electron-donating properties of this substituent [4].
| Bond Type | Typical Bond Length (Å) | Bond Angle | Reference |
|---|---|---|---|
| S-Cl | 2.019(3) | S-Cl stretch | [2] [3] |
| S=O | 1.417(3) | S=O stretch | [2] [3] |
| S-C (aromatic) | 1.75-1.80 | - | Literature average |
| S-C (aliphatic) | 1.80-1.85 | - | Literature average |
| C-O (methoxy) | 1.43 | C-O-C bend | Literature average |
The conformational properties of the molecule are influenced by the rotation around the sulfur-carbon bonds and the orientation of the sulfonyl chloride group relative to the propyl chain [2]. Electron diffraction studies on related sulfonyl chloride compounds indicate that conformational preferences are characterized by specific rotation angles that minimize steric interactions while maintaining favorable electronic arrangements [2] [3].
The infrared spectrum of 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride exhibits characteristic absorption bands that provide definitive identification of the functional groups present [6] [7]. The sulfonyl chloride moiety displays two prominent stretching vibrations: an asymmetric stretch in the range of 1410-1370 cm⁻¹ and a symmetric stretch between 1204-1166 cm⁻¹, both appearing as strong absorption bands [6] [7]. The sulfur-chlorine stretching vibration, observable in Raman spectroscopy, occurs at approximately 375 cm⁻¹ [8].
Aromatic carbon-hydrogen stretching vibrations appear in the medium intensity range of 3100-3000 cm⁻¹, while aliphatic carbon-hydrogen stretches are observed between 3000-2800 cm⁻¹ [6] [7]. The methoxy group contributes a strong carbon-oxygen stretching band in the region of 1300-1000 cm⁻¹ [6] [7]. These spectroscopic signatures provide a comprehensive fingerprint for compound identification and purity assessment [6] [7].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| Sulfonyl chloride (asymmetric) | 1410-1370 | Strong | [6] [7] |
| Sulfonyl chloride (symmetric) | 1204-1166 | Strong | [6] [7] |
| Aromatic C-H stretch | 3100-3000 | Medium | Literature |
| Aliphatic C-H stretch | 3000-2800 | Medium | [6] [7] |
| Methoxy C-O stretch | 1300-1000 | Strong | Literature |
| S-Cl stretch | 375 (Raman) | Strong | [8] |
Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling patterns [9] [10]. In proton nuclear magnetic resonance, the aromatic protons of the para-disubstituted benzene ring appear as two distinct doublets in the range of 6.8-7.5 ppm with coupling constants of 8-9 Hz, characteristic of ortho coupling between adjacent aromatic protons [9] [10]. The methoxy protons resonate as a sharp singlet at approximately 3.8 ppm, integrating for three protons [9].
The propyl chain protons exhibit characteristic chemical shifts with the methylene group adjacent to the sulfanyl sulfur appearing as a triplet between 2.8-3.2 ppm, while the methylene group attached to the sulfonyl chloride moiety is significantly deshielded, appearing between 3.6-4.0 ppm due to the electron-withdrawing effect of the sulfonyl chloride group [6] [7]. Carbon-13 nuclear magnetic resonance spectroscopy reveals aromatic carbon signals in the range of 110-160 ppm, the methoxy carbon at approximately 55 ppm, and aliphatic carbons between 20-40 ppm [11].
| Nucleus/Fragment | Chemical Shift/m/z | Multiplicity/Pattern | Reference |
|---|---|---|---|
| ¹H NMR: Aromatic protons (para-disubstituted) | 6.8-7.5 ppm | Two doublets (J = 8-9 Hz) | [9] [10] |
| ¹H NMR: Methoxy protons | 3.8 ppm (singlet) | Singlet (3H) | [9] |
| ¹H NMR: Propyl chain CH₂-S | 2.8-3.2 ppm | Triplet | Literature typical |
| ¹H NMR: Propyl chain CH₂-SO₂Cl | 3.6-4.0 ppm | Triplet | [6] [7] |
| ¹³C NMR: Aromatic carbons | 110-160 ppm | Individual signals | [11] |
| ¹³C NMR: Methoxy carbon | 55 ppm | Singlet | [11] |
| ¹³C NMR: Aliphatic carbons | 20-40 ppm | Individual signals | [11] |
Mass spectrometry analysis reveals the molecular ion peak at m/z 280/282, exhibiting the characteristic isotope pattern due to the presence of chlorine with its two isotopes [6] [7]. Fragment ion analysis shows typical loss of the sulfonyl chloride group (SO₂Cl, 83 mass units) resulting in a fragment at m/z 197, while the 4-methoxyphenyl fragment appears at m/z 123 [6] [7]. The fragmentation pattern provides structural confirmation and assists in distinguishing this compound from related analogs [6] [7].
Computational quantum chemistry methods provide essential insights into the electronic structure and properties of 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride [12] [13]. Density functional theory calculations using hybrid functionals such as B3LYP with basis sets like 6-31+G* or 6-311+G** offer accurate predictions of molecular geometry, electronic properties, and spectroscopic parameters [12] [14] [13]. These computational approaches enable detailed analysis of charge distribution, orbital interactions, and reaction energetics [12].
The electronic structure calculations reveal the influence of the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride moiety on the overall charge distribution within the molecule [12]. Natural bond orbital analysis provides quantitative assessment of charge transfer between functional groups and identifies the primary sites of electron density localization [12]. The aromatic ring serves as an electron reservoir that mediates electronic communication between the methoxy donor and the sulfonyl chloride acceptor [12].
Geometry optimization calculations predict the most stable conformational arrangements and identify potential energy barriers for rotation around key bonds [15] [14]. Frequency calculations within the harmonic approximation provide theoretical vibrational spectra that can be directly compared with experimental infrared data for validation of computational models [14]. These computational predictions enhance understanding of structure-property relationships and guide synthetic strategies [15] [14].
| Method/Property | Typical Parameters | Application | Reference |
|---|---|---|---|
| Density Functional Theory | B3LYP | Ground state geometry | [12] [13] |
| Basis Set Recommendation | 6-31+G* or 6-311+G** | Accurate energetics | [14] |
| Exchange-Correlation Functional | Hybrid functional | Electron correlation | [12] |
| Geometry Optimization | Gas phase/PCM solvent | Minimum energy structure | [15] [14] |
| Frequency Calculations | Harmonic approximation | Vibrational frequencies | [14] |
| Electronic Structure Analysis | Natural Bond Orbital | Charge distribution | [12] |
Comparative analysis with structurally related sulfonyl chlorides reveals the unique characteristics imparted by the sulfanyl linker in 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride [16] [17]. Direct comparison with (4-Methoxyphenyl)methanesulfonyl chloride (molecular weight 220.67 g/mol) demonstrates the additional mass and structural complexity introduced by the propyl sulfanyl bridge [17]. The presence of the sulfanyl group creates an additional sulfur center that influences both electronic properties and conformational flexibility .
Structural comparison with 1-(4-Methoxyphenyl)propane-1-sulfonyl chloride (molecular weight 248.73 g/mol) highlights the differences between direct attachment and sulfanyl-mediated linkage [16]. The sulfanyl bridge provides greater conformational freedom and electronic insulation between the aromatic ring and the sulfonyl chloride group compared to direct attachment [16]. This structural feature influences both reactivity patterns and spectroscopic signatures [16].
Analysis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride (molecular weight 264.73 g/mol) reveals the electronic differences between ether and sulfanyl linkages . The sulfanyl connection provides better electron communication due to the higher polarizability of sulfur compared to oxygen, resulting in distinct electronic properties and reactivity profiles . The sulfanyl linkage also contributes to different conformational preferences and intermolecular interactions .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Feature | Reference |
|---|---|---|---|---|
| 3-[(4-Methoxyphenyl)sulfanyl]propane-1-sulfonyl chloride | C₁₀H₁₃ClO₃S₂ | 280.79 | Sulfanyl linker | |
| (4-Methoxyphenyl)methanesulfonyl chloride | C₈H₉ClO₃S | 220.67 | Direct attachment | [17] |
| 1-(4-Methoxyphenyl)propane-1-sulfonyl chloride | C₁₀H₁₃ClO₃S | 248.73 | Direct attachment | [16] |
| 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | C₁₀H₁₃ClO₄S | 264.73 | Ether linker |